1-(3-fluorophenyl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine
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Overview
Description
1-(3-fluorophenyl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine is an organic compound that features a fluorophenyl group and a pyrazolylmethyl group
Preparation Methods
The synthesis of 1-(3-fluorophenyl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine typically involves the reaction of 3-fluorobenzaldehyde with 1-propyl-1H-pyrazole-3-carboxaldehyde under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to form the desired methanamine derivative. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-fluorophenyl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents such as halogens or nucleophiles under appropriate conditions.
Scientific Research Applications
1-(3-fluorophenyl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
1-(3-fluorophenyl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine can be compared with other similar compounds, such as:
1-(4-fluorophenyl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine: This compound has a similar structure but with a fluorine atom at the 4-position of the phenyl group.
1-(3-chlorophenyl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine: This compound features a chlorine atom instead of a fluorine atom on the phenyl group.
1-(3-fluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine: This compound has a methyl group instead of a propyl group on the pyrazole ring.
Properties
Molecular Formula |
C14H19ClFN3 |
---|---|
Molecular Weight |
283.77 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-N-[(1-propylpyrazol-3-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C14H18FN3.ClH/c1-2-7-18-8-6-14(17-18)11-16-10-12-4-3-5-13(15)9-12;/h3-6,8-9,16H,2,7,10-11H2,1H3;1H |
InChI Key |
JTDAOCGTYGXLFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)CNCC2=CC(=CC=C2)F.Cl |
Origin of Product |
United States |
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